α4β2 Binding Affinity and Subtype Selectivity: Metanicotine vs. Nicotine vs. α7 nAChR
Metanicotine demonstrates high-affinity binding to the α4β2 nAChR subtype with a Ki of 26 nM, compared to nicotine's Ki of 1.4 nM at rat brain membranes . Critically, metanicotine exhibits >1,000-fold selectivity for α4β2 over α7 receptors (Ki α7 = 3,600–36,000 nM), a discrimination not observed with nicotine which binds both subtypes with less differential selectivity . This selectivity profile is essential for experiments requiring α4β2-specific activation without α7-mediated confounding signals.
| Evidence Dimension | Binding affinity (Ki) and subtype selectivity |
|---|---|
| Target Compound Data | α4β2 Ki = 26 nM; α7 Ki = 3,600–36,000 nM |
| Comparator Or Baseline | Nicotine: rat brain membrane Ki = 1.4 ± 0.20 nM (α4β2-predominant) |
| Quantified Difference | Nicotine: 19-fold higher α4β2 affinity vs. metanicotine; Metanicotine: >1,000-fold α4β2/α7 selectivity |
| Conditions | [3H]nicotine competitive binding assay, rat brain membranes |
Why This Matters
Researchers requiring α4β2-selective activation without α7 off-target effects should select metanicotine over nicotine.
- [1] Damaj MI, et al. Antinociceptive and pharmacological effects of metanicotine, a selective nicotinic agonist. Journal of Pharmacology and Experimental Therapeutics. 1999;291(1):390-398. View Source
